molecular formula C10H14Cl3NS B1373361 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride CAS No. 1311314-16-5

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride

Cat. No.: B1373361
CAS No.: 1311314-16-5
M. Wt: 286.6 g/mol
InChI Key: CVVDHGFXJLZGEE-UHFFFAOYSA-N
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Description

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride is a chemical compound with the molecular formula C10H14Cl3NS and a molecular weight of 286.65 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a dichlorobenzene ring substituted with an aminobutylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a 1,4-dichlorobenzene derivative with a thiol-containing aminobutane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for producing high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminobutylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The dichlorobenzene ring may also play a role in binding to hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene
  • 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene sulfate
  • 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene nitrate

Uniqueness

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminobutylsulfanyl group and the dichlorobenzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NS.ClH/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12;/h3-5,8H,2,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDHGFXJLZGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)SC1=C(C=CC(=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 2
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 3
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 4
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 6
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride

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